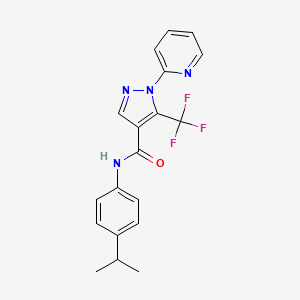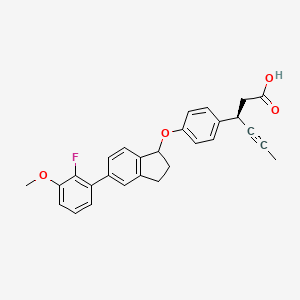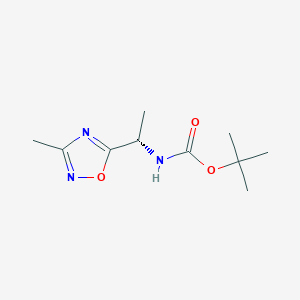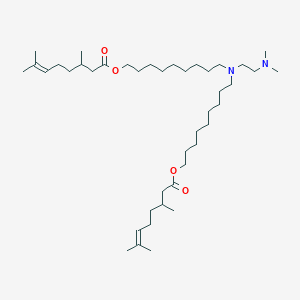
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate): is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) typically involves multiple steps, including the formation of intermediate compounds. The process may involve the use of specific catalysts and solvents to facilitate the reactions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the compound from reaction byproducts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be used to modify specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine (Cl2) or bromine (Br2), may be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound could be investigated for its potential interactions with biological molecules, such as proteins and nucleic acids. Its functional groups may enable it to bind to specific biological targets, making it a candidate for drug development.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its interactions with biological targets could lead to the development of new therapeutic drugs.
Industry: In industry, ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) may be used in the production of specialty chemicals and materials. Its unique properties could make it valuable in the development of new industrial processes and products.
Mecanismo De Acción
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to and modify the activity of these targets, potentially leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparación Con Compuestos Similares
- ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate)
- ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate)
Uniqueness: The uniqueness of ((2-(Dimethylamino)ethyl)azanediyl)bis(nonane-9,1-diyl) bis(3,7-dimethyloct-6-enoate) lies in its specific combination of functional groups and molecular structure
Propiedades
Fórmula molecular |
C42H80N2O4 |
|---|---|
Peso molecular |
677.1 g/mol |
Nombre IUPAC |
9-[2-(dimethylamino)ethyl-[9-(3,7-dimethyloct-6-enoyloxy)nonyl]amino]nonyl 3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C42H80N2O4/c1-37(2)25-23-27-39(5)35-41(45)47-33-21-17-13-9-11-15-19-29-44(32-31-43(7)8)30-20-16-12-10-14-18-22-34-48-42(46)36-40(6)28-24-26-38(3)4/h25-26,39-40H,9-24,27-36H2,1-8H3 |
Clave InChI |
INGPCQBDIYNZSP-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C(C)C)CC(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)CC(C)CCC=C(C)C)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B15281235.png)
![3-[3-(4-Isopropylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15281238.png)
![tert-Butyl 3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15281246.png)
![4-[6-(2-Amino-1,3-thiazol-4-yl)-2-pyridinyl]-1,3-thiazol-2-ylamine](/img/structure/B15281251.png)
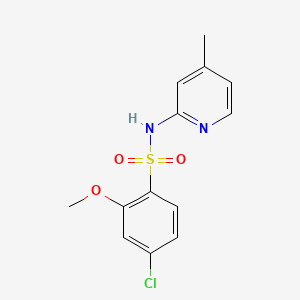
![Methyl 2-{2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]acetamido}acetate](/img/structure/B15281257.png)
![3-[(Methylsulfanyl)methyl]-6-(naphthalen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281261.png)



